molecular formula C31H30FN7O B607711 1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol CAS No. 1196546-33-4

1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol

Katalognummer B607711
CAS-Nummer: 1196546-33-4
Molekulargewicht: 535.63
InChI-Schlüssel: BLGCSOKKBWHJMB-HHHXNRCGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

GNE-8525 is a potent and selective pan-TRK inhibitor. GNE-8525 demonstrated potent antiproliferation activity with IC50 = 0.003 μM. In a tumor xenograft model derived from the KM12 cell line, GNE-8525 demonstrated in vivo antitumor efficacy when administered at ascending doses twice daily (bid) for 14 days in rats. Deregulated kinase activities of tropomyosin receptor kinase (TRK) family members have been shown to be associated with tumorigenesis and poor prognosis in a variety of cancer types. In particular, several chromosomal rearrangements involving TRKA have been reported in colorectal, papillary thyroid, glioblastoma, melanoma, and lung tissue that are believed to be the key oncogenic driver in these tumors.

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Research has demonstrated the potential antiviral properties of derivatives of imidazo[1,2-b]pyridazine, a closely related compound to the chemical . For example, Enguehard-Gueiffier et al. (2013) found that certain biphenyl derivatives of imidazo[1,2-a]pyridine and imidazo[1,2-b]pyridazine showed inhibitory properties on bovine viral diarrhoea virus (BVDV) and hepatitis C virus (HCV) replication (Enguehard-Gueiffier et al., 2013).

Antitubercular Properties

Imidazo[1,2-a]pyridine derivatives, akin to the subject compound, have shown promise in antitubercular activity. Abhale et al. (2016) synthesized a series of imidazo[1,2-a]pyridine derivatives and tested them against Mycobacterium smegmatis, revealing that certain substituents significantly enhanced antitubercular activity (Abhale et al., 2016).

Cardiotonic Potential

A related compound, imidazo[1,2-a]pyridine, has been identified as a potent and selective inhibitor of phosphodiesterase III and a positive inotropic agent, suggesting potential cardiotonic applications. Yamanaka et al. (1991) highlighted the synthesis and inotropic activity of several imidazo[1,2-a]pyridinyl derivatives, indicating their therapeutic potential for congestive heart failure (Yamanaka et al., 1991).

Antimicrobial Activity

Compounds containing the imidazo[1,2-a]pyridine moiety, similar to the chemical , have been synthesized and tested for antimicrobial activity. Shah et al. (2008) reported the synthesis of novel pyrazoline derivatives containing imidazo[1,2-a]pyridine and their potential antimicrobial properties (Shah et al., 2008).

Eigenschaften

CAS-Nummer

1196546-33-4

Produktname

1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol

Molekularformel

C31H30FN7O

Molekulargewicht

535.63

IUPAC-Name

(R)-1-(6-(6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-[2,4'-bipyridin]-2'-yl)piperidin-4-ol

InChI

InChI=1S/C31H30FN7O/c32-23-5-1-4-22(18-23)27-8-3-15-38(27)30-10-9-29-34-20-28(39(29)36-30)26-7-2-6-25(35-26)21-11-14-33-31(19-21)37-16-12-24(40)13-17-37/h1-2,4-7,9-11,14,18-20,24,27,40H,3,8,12-13,15-17H2/t27-/m1/s1

InChI-Schlüssel

BLGCSOKKBWHJMB-HHHXNRCGSA-N

SMILES

OC1CCN(C2=NC=CC(C3=NC(C4=CN=C5C=CC(N6[C@@H](C7=CC=CC(F)=C7)CCC6)=NN54)=CC=C3)=C2)CC1

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO, not in water

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

GNF-8625;  GNF 8625;  GNF8625.

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

In step 16-4, potassium fluoride (10 g, 175 mmol) and 4-hydroxypiperidine (10.6 g, 105 mmol) were added to a solution of crude (R)-3-(2′-fluoro-2,4′-bipyridin-6-yl)-6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine (16-3) (16.1 g, 35 mmol) in DMSO (100 mL). The mixture was heated overnight to 120° C. (approx. 14 hours). The mixture was filtered through a celite pad and rinsed with EtOAc (1 L). The filtrate was washed with brine, dried over Na2SO4, filtered and concentrated to give a dark oil. The mixture was purified by column chromatography (silica gel, CH2Cl2/CH3OH, gradient 5% to 15%) to yield (R)-1-(6-(6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazin-3-yl)-2,4′-bipyridin-2′-yl)piperidin-4-ol (16-4) which was crashed out from CH2Cl2, filtered and dried under high vacuum. 1H NMR (400 MHz, DMSO, ppm): δ 8.30 (s, 1H), 8.22 (d, 1H, J=5.2 Hz), 8.10-8.24 (bs, 1H), 7.90-7.98 (m, 2H), 7.76-7.86 (bs, 1H), 7.52 (s, 1H), 7.40 (q, 1H, J=7.4 Hz), 7.34 (d, 1H, J=5.2 Hz), 7.04 (t, 1H, J=8 Hz), 6.80-6.94 (bs, 1H), 5.19 (d, 1H, J=8 Hz), 4.71 (d, 1H, J=4 Hz), 4.10-4.18 (m, 2H), 3.93-4.06 (m, 1H), 3.65-3.75 (m, 2H), 3.10-3.20 (m, 2H), 1.98-2.10 (m, 2H), 1.78-1.92 (m, 3H), LC/MS: 536.2 (M+H+), 1.34-1.45 (m, 2H). 13C NMR (400 MHz, DMSO, ppm): 163.53, 161.11, 159.53, 153.95, 151.76, 148.27 (d, J=34.7 Hz), 147.69, 147.10 (d, J=25.6 Hz), 146.92, 137.61, 133.14 (d, J=23.2 Hz), 130.34 (d, J=32.4 Hz), 126.54, 126.04, 121.56, 119.26, 118.75, 113.40 (d, J=83.6 Hz), 112.41 (d, J=86.0), 110.26, 109.86, 103.75, 66.34, 61.24, 48.37, 42.72, 35.12, 33.71, 22.65.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
(R)-3-(2′-fluoro-2,4′-bipyridin-6-yl)-6-(2-(3-fluorophenyl)pyrrolidin-1-yl)imidazo[1,2-b]pyridazine
Quantity
16.1 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-[4-[6-[6-[2-(3-Fluorophenyl)pyrrolidin-1-yl]imidazo[1,2-b]pyridazin-3-yl]pyridin-2-yl]pyridin-2-yl]piperidin-4-ol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.